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Introduction
Sitravatinib, also known as MGCD516, is a potent, orally bioavailable, spectrum-selective

receptor tyrosine kinase (RTK) inhibitor.[1] It targets a range of RTKs implicated in cancer

progression, including the TAM family (TYRO3, AXL, MERTK), vascular endothelial growth

factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and MET.

[1][2][3] By inhibiting these signaling pathways, sitravatinib can suppress tumor growth and

modulate the tumor microenvironment. These application notes provide detailed protocols and

dosage information for conducting in vivo experiments with sitravatinib malate in preclinical

cancer models.

Mechanism of Action
Sitravatinib exerts its anti-tumor effects by blocking the signaling of multiple RTKs that are

crucial for tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][3] The

inhibition of TAM receptors (TYRO3, Axl, Mer) and VEGFR2, among others, disrupts the tumor

microenvironment and can enhance anti-tumor immune responses.[3] This multi-targeted

approach makes sitravatinib a promising agent for various cancer types, including non-small

cell lung cancer (NSCLC), renal cell carcinoma (RCC), and sarcoma.[3]
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Sitravatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Data Presentation: In Vivo Dosages and
Formulations
The following tables summarize the dosages and vehicle formulations of sitravatinib malate
used in various preclinical in vivo studies.

Table 1: Sitravatinib Malate Dosage in Mouse Models
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Animal
Model

Tumor Type Dosage
Administrat
ion Route

Frequency Reference

ICR/SCID

Mice

Sarcoma

Xenograft
15 mg/kg Oral (p.o.) Daily

(Patwardhan

et al.,

Oncotarget,

2016)

Balb/c Mice 4T1, RENCA 20 mg/kg Oral (p.o.) Daily

(Dolan et al.,

PLoS One,

2019)[4]

C57BL/6

Mice
CT1B-A5 20 mg/kg Oral (p.o.) Daily

(Du et al., JCI

Insight, 2018)

Table 2: Vehicle Formulations for In Vivo Administration

Vehicle
Composition

pH Notes Reference

0.5% Hydroxypropyl

methylcellulose

(HPMC), 0.1% Tween-

80 in Water

1.4
Used for sarcoma

xenograft studies.

(Patwardhan et al.,

Oncotarget, 2016)

40% (v/v) PEG300,

60% (v/v) 0.1N HCl in

normal saline

N/A

Used in studies with

TKI-resistant tumor

models.

(Dolan et al., PLoS

One, 2019)

Experimental Protocols
Protocol 1: Preparation of Sitravatinib Malate for Oral
Gavage
This protocol describes the preparation of a sitravatinib malate suspension for oral

administration in mice.

Materials:
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Sitravatinib malate powder

Hydroxypropyl methylcellulose (HPMC)

Tween-80

Sterile water

pH meter

Stir plate and stir bar

Sterile conical tubes

Procedure:

Prepare the vehicle solution:

To prepare a 0.5% HPMC, 0.1% Tween-80 solution, first dissolve the appropriate amount

of HPMC in sterile water with gentle heating and stirring.

Once the HPMC is dissolved and the solution has cooled to room temperature, add

Tween-80 to a final concentration of 0.1%.

Adjust the pH of the vehicle solution to approximately 1.4 using HCl.

Prepare the sitravatinib suspension:

Weigh the required amount of sitravatinib malate powder to achieve the desired final

concentration (e.g., for a 15 mg/kg dose in a mouse receiving 0.2 mL, the concentration

would be 1.5 mg/mL).

Gradually add the sitravatinib malate powder to the prepared vehicle solution while

continuously stirring to ensure a homogenous suspension.

Continue stirring for at least 30 minutes before administration.

Administration:
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Administer the suspension to mice via oral gavage using an appropriate gauge gavage

needle.

The volume of administration should be based on the animal's body weight (e.g., 10

mL/kg).

Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for evaluating the efficacy of sitravatinib malate in a

subcutaneous xenograft mouse model.
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A typical experimental workflow for an in vivo tumor growth inhibition study.
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Procedure:

Cell Culture and Implantation:

Culture the desired cancer cell line under standard conditions.

Harvest the cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

Subcutaneously inject the tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into

the flank of immunocompromised mice.

Tumor Growth and Randomization:

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the animals into treatment and control groups with comparable average tumor

volumes.

Treatment Administration:

Prepare the sitravatinib malate formulation and the vehicle control as described in

Protocol 1.

Administer the treatment or vehicle daily via oral gavage. The duration of treatment can

vary depending on the study design, ranging from a few days to several weeks, or until a

predefined endpoint is reached.[4]

Monitoring and Endpoints:

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor

volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the animals and observe for any signs of toxicity.

The study endpoint may be a specific tumor volume, a predetermined study duration, or

signs of significant morbidity in the animals.

Data Analysis:
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At the end of the study, euthanize the animals and excise the tumors for further analysis

(e.g., weight, immunohistochemistry, or western blotting).

Compare the tumor growth rates and final tumor volumes between the treatment and

control groups to determine the efficacy of sitravatinib malate.

Conclusion
These application notes provide a framework for the in vivo evaluation of sitravatinib malate.

The provided dosages, formulations, and protocols are based on published preclinical studies

and should be adapted to specific experimental needs and institutional guidelines. Careful

consideration of the animal model, tumor type, and study endpoints is crucial for obtaining

robust and reproducible results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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